molecular formula C12H14Br2O2 B13639103 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran

Cat. No.: B13639103
M. Wt: 350.05 g/mol
InChI Key: PZWCHZOCZGAPGR-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is a chemical compound with the molecular formula C12H14Br2O2. It is characterized by the presence of two bromine atoms and a tetrahydrofuran ring, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide (NBS) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Custom synthesis services are often employed to meet specific requirements for research and development .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ethers and alcohols .

Scientific Research Applications

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. Pathways involved include oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is unique due to its specific arrangement of bromine atoms and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

3-[2-bromo-1-(2-bromophenyl)ethoxy]oxolane

InChI

InChI=1S/C12H14Br2O2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2

InChI Key

PZWCHZOCZGAPGR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC(CBr)C2=CC=CC=C2Br

Origin of Product

United States

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